Bradanicline hydrochloride Bradanicline hydrochloride Bradanicline, also known as TC-5619, is Alpha-7 Nicotinic Receptor Agonist. Bradanicline showed cognitive enhancing effects in animal studies, and was being developed as a potential treatment for schizophrenia and attention deficit disorder. Bradanicline was discontinued for Alzheimer's disease and cognitive impairment in schizophrenia in late 2013. It was also discontinued for ADHD, and no longer seems to be being developed.
Brand Name: Vulcanchem
CAS No.: 1111941-90-2
VCID: VC0521941
InChI: InChI=1S/C22H23N3O2.ClH/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15;/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26);1H/t18-,21+;/m0./s1
SMILES: O=C(C1=CC2=CC=CC=C2O1)N[C@H]3[C@H](CC4=CC=CN=C4)N5CCC3CC5.[H]Cl
Molecular Formula: C22H24ClN3O2
Molecular Weight: 397.9 g/mol

Bradanicline hydrochloride

CAS No.: 1111941-90-2

Cat. No.: VC0521941

Molecular Formula: C22H24ClN3O2

Molecular Weight: 397.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bradanicline hydrochloride - 1111941-90-2

Specification

CAS No. 1111941-90-2
Molecular Formula C22H24ClN3O2
Molecular Weight 397.9 g/mol
IUPAC Name N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C22H23N3O2.ClH/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15;/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26);1H/t18-,21+;/m0./s1
Standard InChI Key ISPRRZDPZDVHLE-OZYANKIXSA-N
Isomeric SMILES C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl
SMILES O=C(C1=CC2=CC=CC=C2O1)N[C@H]3[C@H](CC4=CC=CN=C4)N5CCC3CC5.[H]Cl
Canonical SMILES C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl
Appearance Solid powder

Introduction

Chemical Properties and Structure

Bradanicline hydrochloride is the hydrochloride salt form of bradanicline, a selective full agonist for the alpha7 neuronal nicotinic receptor subtype. Originally developed under the code names ATA-101 and TC-5619, this compound possesses distinct chemical characteristics that contribute to its pharmacological activity .

Basic Chemical Information

PropertyValue
Molecular FormulaC22H23N3O2.ClH (or C22H24ClN3O2)
Molecular Weight397.9 g/mol
CAS Registry Number1111941-90-2
UNII IdentifierD266D7TY9B
StereochemistryAbsolute
Defined Stereocenters2/2
E/Z Centers0
Charge0

The compound features a complex structure with specific stereochemistry that plays a critical role in its receptor-binding properties and biological activity .

Structural Representation

Bradanicline hydrochloride can be represented by its SMILES notation:
Cl.O=C(N[C@@H]1C2CCN(CC2)[C@H]1CC3=CN=CC=C3)C4=CC5=C(O4)C=CC=C5

The compound's InChIKey is ISPRRZDPZDVHLE-OZYANKIXSA-N, which serves as a unique identifier in chemical databases .

Pharmacological Mechanism

The primary pharmacological action of bradanicline hydrochloride is its selective full agonism at the alpha7 neuronal nicotinic receptor (alpha7 NNR) subtype .

Receptor Interaction

Bradanicline hydrochloride interacts specifically with the alpha7 subunit of neuronal nicotinic acetylcholine receptors. This interaction modulates receptor activity, potentially affecting multiple downstream neurological pathways .

Biological Function and Therapeutic Implications

Research indicates that alpha7 NNR is associated with various biological functions. Notably, animal studies have demonstrated that this receptor serves as an essential regulator of:

  • Inflammation arising from injury or infection

  • Cognitive functions

  • Neuroprotection (protecting neuronal cells from deterioration and death)

These biological functions suggest potential therapeutic applications across multiple neurological and inflammatory conditions, explaining the range of indications explored in clinical development .

Development History

The development journey of bradanicline hydrochloride spans several pharmaceutical companies and therapeutic areas, with varying degrees of success across different indications.

Origin and Early Development

The compound was originally developed by Targacept, which later collaborated with AstraZeneca to explore its potential for treating schizophrenia and attention deficit disorder. Initial results were promising, with successful completion of Phase I clinical trials .

Development Timeline

YearDevelopment Milestone
Prior to 2011Development by Targacept; completion of Phase I trials
May 2011AstraZeneca declined to exercise licensing rights
September 2012Targacept ended development for ADHD in adults
Late 2013Discontinued for Alzheimer's disease and cognitive impairment in schizophrenia
November 2018First patient treated in Phase 2 trials for chronic cough by Attenua, Inc.

This timeline reflects the shifting focus of development efforts as clinical evidence accumulated regarding the compound's efficacy in different indications .

Clinical Trials and Therapeutic Applications

Bradanicline hydrochloride has been investigated in multiple clinical trials across several therapeutic areas, with varying results that have shaped its development trajectory.

Respiratory Applications

More recently, development has shifted toward respiratory indications:

In November 2018, Attenua, Inc. announced that the first patient had been treated in a Phase 2 clinical trial investigating bradanicline for chronic cough. This randomized, double-blind, dose-escalation, crossover study was designed to test efficacy and safety in up to 49 patients with refractory chronic cough, defined as a cough persisting for eight weeks or more .

Clinical Trial Design

The Phase 2 chronic cough trial utilized a sophisticated design:

  • Randomized, double-blind, dose-escalation, crossover study

  • Up to 49 patients with refractory chronic cough

  • Patients received either escalating doses of drug or matching placebo for three weeks

  • Followed by a 14-day washout period

  • Then crossover to the opposite treatment for three weeks

  • Cough frequency assessed with an objective cough recording device every seven days

Pharmaceutical Formulation and Administration

Dosage Form

Bradanicline hydrochloride has been administered in clinical trials as film-coated tablets .

Administration

The route of administration in clinical trials has been oral, with varying dosage regimens depending on the specific trial and indication .

Dosing Strategy

In the chronic cough trial specifically, a randomized crossover design was employed using three different doses of bradanicline administered orally once daily (QD) .

Current Status and Future Perspectives

Development Status

As of the most recent information available, bradanicline hydrochloride development has been discontinued for several initial indications (schizophrenia, Alzheimer's disease, ADHD) following unfavorable or inconclusive clinical trial results .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator